molecular formula C9H10O3 B042287 1,2,3,6-Tetrahydro-3-methylphthalic anhydride CAS No. 5333-84-6

1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Cat. No. B042287
CAS RN: 5333-84-6
M. Wt: 166.17 g/mol
InChI Key: XPEKVUUBSDFMDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes. For example, the synthesis of tetrabromophthalic-1,2,3,4,5,6-U-14C anhydride demonstrates a complex pathway starting from benzene-U-14C, showcasing the intricate steps required to synthesize such compounds (Susàn et al., 1979). While not directly 1,2,3,6-Tetrahydro-3-methylphthalic anhydride, this example illustrates the complexity of synthesizing structurally related anhydrides.

Molecular Structure Analysis

The molecular structure of related compounds can be rigid and asymmetric, as seen in the hydrocarbon 1,2,3,4-tetrahydro-5,6-dimethyl-1,4-methanonaphthalene. This compound's structure, characterized by at least one hindered rotating methyl group and a sufficient number of non-parallel C–H vectors, showcases the potential complexity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride's molecular structure (Dölle & Bluhm, 1985).

Chemical Reactions and Properties

Chemical reactions involving phthalic anhydride derivatives can lead to various products depending on the reactants. For instance, the reaction of homophthalic anhydride with imines in the presence of TiCl4 and diisopropyl ethyl amine is trans-selective, which could be relevant for understanding the reactivity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride (Vara et al., 2008).

Physical Properties Analysis

The physical properties of related compounds, such as their melting and boiling points, solubility, and crystalline structure, are crucial for their application in material science. For example, the crystal structures of tetrachlorophthalic acid hemihydrate and tetrabromophthalic anhydride have been determined, highlighting the importance of understanding these properties for practical applications (Ito et al., 1975).

Scientific Research Applications

  • It is used in the synthesis of benzophenones from phthalides, such as 1,2,3,6-Dimethoxy-4-methyl-benzophenone (Ahad et al., 1980).

  • It serves as an intermediate in the synthesis of new N, N,1,1-Tetramethyl-isobenzofuranamines (Stanetty et al., 1993).

  • It is involved in the reaction with o-chlorotoluene to produce 2-(4-chloro-3-methyl)benzoyl-3,4,5,6-tetraphenyl benzoic acid, a precursor for synthesizing phthalazinone derivatives (Yassin et al., 1990).

  • Its one-pot synthesis from 1,2,3-trimethylbenzene allows for structural elucidation of an oxidation product of sedimentary porphyrins (Nomoto et al., 2001).

  • It is used in the synthesis of tetrabromophthalic-1,2,3,4,5,6-U-14C anhydride and tetrabromobisphenol-11 (Susàn et al., 1979).

  • It interacts with various compounds in the synthesis of enantiopure 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids and other minor products (Vara et al., 2008; Shablykin et al., 2017).

  • It contributes to the synthesis of new scaffolds and photochromic compounds, demonstrating potential in medicinal and materials science applications (Guranova et al., 2018; Chen et al., 2007).

  • It is used in the synthesis of fatty acid-based derivatives for polycondensation processes (Eschig et al., 2013).

  • It plays a role in the synthesis of various organic compounds, such as 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids and pyridazino[3,4,5-de]phthalazines (Georgieva et al., 1997; Francis et al., 1979).

  • Additionally, it is involved in the study of molecular dynamics and properties of materials such as epoxy resins and polyimides (Theis et al., 2012; Ji et al., 2016).

Safety And Hazards

1,2,3,6-Tetrahydro-3-methylphthalic anhydride may cause an allergic skin reaction and serious eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace . Protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKVUUBSDFMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058710
Record name 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetrahydro-3-methylphthalic anhydride

CAS RN

5333-84-6, 35438-82-5
Record name 3-Methyltetrahydrophthalic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl-
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Record name cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride
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Record name 5333-84-6
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl-
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Record name 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione
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Record name 1,2,3,6-tetrahydro-3-methylphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AN Moskvichev, AA Moskvichev… - Russian Journal of Applied …, 2008 - Springer
The method of impedance measurements was tested in a study of curing of ED-20 epoxy resin with 1,2,3,6-tetrahydro-3-methylphthalic anhydride (CAS 5333-84-6) in a thin layer …
Number of citations: 2 link.springer.com
E Chabert, J Vial, JP Cauchois, M Mihaluta… - Soft matter, 2016 - pubs.rsc.org
Vitrimers appear as a new class of polymers that exhibit mechanical strength and are insoluble even at high temperatures, like thermosets, and yet, like thermoplastics, they are heat …
Number of citations: 162 pubs.rsc.org
N Jarach, D Golani, H Dodiuk, N Naveh… - Handbook of Thermoset …, 2022 - Elsevier
Reversible covalent bonds containing polymers (RCBPs) are novel types of polymers which have the processability of thermoplastics along with the high performances like those of …
Number of citations: 4 www.sciencedirect.com
W Liang, F Wang, TE Tay, B Yang… - Polymer Engineering & …, 2020 - Wiley Online Library
The epoxy–matrix nanocomposite films filled with multiwalled carbon nanotubes (MWCNTs, ~10 nm in out diameter and ~4 μm long) were fabricated by a shear‐dispersing and thermal …
Number of citations: 17 onlinelibrary.wiley.com
A Vashchuk, Y Kobzar - Materials Today Chemistry, 2022 - Elsevier
Chemical welding as an attractive joining technique refers to the process that occurs through the formation of new chemical bonds between neighboring molecules at the contacting …
Number of citations: 7 www.sciencedirect.com
A Klingler - 2021 - kluedo.ub.rptu.de
In recent years, the demand for new technologies on the basis of sustainability and recyclability became one of the most important factors for the development of new applications. …
Number of citations: 2 kluedo.ub.rptu.de
АН Москвичев, АА Москвичев - Труды НГТУ им. РЕ Алексеева, 2010 - cyberleninka.ru
Показана применимость метода импедансных измерений для исследования диэлектрических свойств полимера и процессов полимеризации олигомерных композиций на …
Number of citations: 3 cyberleninka.ru

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